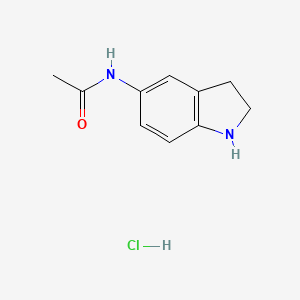

N-(Indolin-5-yl)acetamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-indol-5-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C10H12N2O.ClH/c1-7(13)12-9-2-3-10-8(6-9)4-5-11-10;/h2-3,6,11H,4-5H2,1H3,(H,12,13);1H |

InChI Key |

JFDUHUSDVOQLIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NCC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Indolin 5 Yl Acetamide Hydrochloride

Synthetic Routes to N-(Indolin-5-yl)acetamide Hydrochloride

The synthesis of this compound is a multi-step process that begins with the construction and functionalization of the indole (B1671886) core, followed by reduction to the indoline (B122111) structure and final salt formation.

Precursor Synthesis and Functionalization Strategies

The primary precursor for the target compound is typically 5-aminoindole (B14826). The synthesis of 5-aminoindole often starts from 5-nitroindole (B16589). guidechem.com The reduction of the nitro group is a critical step and can be achieved through various catalytic hydrogenation methods.

One effective method involves the hydrogenation of 5-nitroindole using a supported catalyst in 95% ethanol. The reaction proceeds under hydrogen pressure (1.0-3.0 MPa) at a temperature of 70-95°C for 1-2 hours, achieving a high conversion rate. guidechem.com Another approach utilizes a silver 4,4'-dimethoxy-2,2'-bipyridine (B102126) complex with potassium tert-butoxide in 1,4-dioxane, under a hydrogen pressure of 4.0 MPa at 80°C for 24 hours, yielding 5-aminoindole in 98% yield. guidechem.com

Once 5-aminoindole is obtained, the next step is the acetylation of the amino group. This can be achieved using acetylating agents like acetyl chloride or acetic anhydride. A method for the acetylation of primary amines in a brine solution using acetyl chloride in the presence of a weak base like sodium acetate (B1210297) has been reported as an environmentally benign process. ias.ac.in

Alternatively, N-(1H-indol-5-yl)acetamide can be prepared first, followed by the reduction of the indole ring. For instance, the synthesis of 2-chloro-N-(1H-indol-5-yl)acetamide is accomplished by reacting 1H-indol-5-amine with 2-chloroacetyl chloride in the presence of sodium acetate and acetic acid in water. iosrjournals.org This indicates that direct acylation of the 5-amino group on the indole ring is a feasible strategy.

The final key transformation is the reduction of the indole ring of N-(1H-indol-5-yl)acetamide to the corresponding indoline. A general method for this transformation involves the use of triethylsilane in trifluoroacetic acid, which is known to stereoselectively reduce indoles to cis-indolines. researchgate.net

Key Reaction Steps and Conditions

The synthesis can be summarized in the following key steps, with representative conditions outlined in the table below.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1. Nitration | Indole | Nitrating agent (e.g., HNO₃/H₂SO₄) | 5-Nitroindole |

| 2. Reduction of Nitro Group | 5-Nitroindole | H₂, Supported Catalyst (e.g., Pd/C), Ethanol, 70-95°C, 1.0-3.0 MPa | 5-Aminoindole |

| 3. Acetylation | 5-Aminoindole | Acetyl chloride, Sodium acetate, Brine | N-(1H-Indol-5-yl)acetamide |

| 4. Reduction of Indole Ring | N-(1H-Indol-5-yl)acetamide | Triethylsilane, Trifluoroacetic acid | N-(Indolin-5-yl)acetamide |

| 5. Salt Formation | N-(Indolin-5-yl)acetamide | HCl in an appropriate solvent (e.g., ether, ethanol) | This compound |

Derivatization Strategies for this compound Analogs

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse analog libraries.

Modification of the Acetamide (B32628) Moiety

The acetamide group can be readily modified. A common strategy involves the synthesis of an α-haloacetamide intermediate, such as 2-chloro-N-(indolin-5-yl)acetamide. This intermediate can then undergo nucleophilic substitution with various amines, thiols, or other nucleophiles to introduce a wide range of functional groups. iosrjournals.org

For example, reacting 2-chloro-N-(1H-indol-5-yl)acetamide with substituted (benzo[d]thiazol-2-yl)methanamines in the presence of a base like sodium methoxide (B1231860) in DMF leads to the formation of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides. iosrjournals.org A similar strategy can be applied to the indoline analog.

The hydrolysis of the acetamide group, typically under basic conditions, can regenerate the 5-aminoindoline, which can then be acylated with different carboxylic acids or their derivatives to introduce novel side chains. youtube.com

Substitution Patterns on the Indoline Ring

The indoline ring itself provides several positions for substitution. The nitrogen of the indoline can be alkylated or acylated. Furthermore, the benzene (B151609) portion of the indoline ring is amenable to electrophilic aromatic substitution reactions. The presence of the acetamido group at the 5-position and the nitrogen at the 1-position will direct incoming electrophiles. The acetamido group is an ortho-, para-director, which would activate the 4- and 6-positions for electrophilic attack.

Friedel-Crafts acylation of 5-hydroxyindole (B134679) derivatives has been shown to regioselectively occur at the 6-position, ortho to the hydroxyl group. ias.ac.in This suggests that similar regioselectivity could be achieved with the 5-acetamidoindoline, allowing for functionalization at the C6 position.

Exploration of Fused Heterocyclic Systems Containing the Indoline-Acetamide Core

The indoline-acetamide core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. One approach involves the construction of a new ring fused to the indoline nucleus. For instance, reactions that lead to the formation of tricyclic quinoline (B57606) derivatives have been reported starting from 5-aminoindole by condensation with acetone (B3395972) or mesityl oxide. dergipark.org.tr This suggests that N-(indolin-5-yl)acetamide could potentially undergo similar cyclization reactions, possibly after modification of the acetamide group, to generate novel polycyclic structures.

Pharmacological Investigations and Mechanistic Studies of N Indolin 5 Yl Acetamide Hydrochloride and Its Derivatives

Anticancer and Antiproliferative Research

Derivatives based on the indoline (B122111) and indole (B1671886) frameworks have demonstrated significant potential as anticancer agents. nih.govmdpi.com Their therapeutic effects are often attributed to the inhibition of key molecular targets involved in cancer cell growth, proliferation, and survival. mdpi.com

Inhibition of Kinase Activities (e.g., Src, VEGFR-2)

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in tumors. mdpi.commdpi.com Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, has been a major focus for inhibitors based on the indolin-2-one scaffold. nih.govmdpi.com Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.govmdpi.com

Several indolin-2-one derivatives have been developed as potent multi-kinase inhibitors targeting VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. mdpi.comselleckchem.com For instance, the clinically approved drug Sunitinib (B231), which features an indolinone core, is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenesis properties. mdpi.comnih.gov

Research has led to the synthesis of novel indolinone-based compounds with significant inhibitory activity against VEGFR-2. One study reported a derivative, compound 9 , which demonstrated strong inhibition against VEGFR-2 with an IC₅₀ value of 56.74 nM. mdpi.com Another compound, 17a , from a different series, was found to be a highly potent VEGFR-2 inhibitor, showing an IC₅₀ of 0.078 µM, which was 1.78-fold more potent than the reference agent sunitinib in the same assay. mdpi.com These findings underscore the potential of the indoline scaffold in designing effective anti-angiogenic agents. nih.govselleckchem.comrsc.org

| Compound | Target Kinase | IC₅₀ (nM) |

| Compound 9 | VEGFR-2 | 56.74 |

| Compound 9 | CDK-2 | 9.39 |

| Compound 17a | VEGFR-2 | 78 |

| Sunitinib (Reference) | VEGFR-2 | 139 |

| Vandetanib | VEGFR-2 | 40 |

| Ponatinib | VEGFR-2 | 1.5 |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of selected indoline derivatives against target kinases, demonstrating their potency. mdpi.commdpi.comselleckchem.comselleckchem.com

Modulation of Epigenetic Targets (e.g., LSD1)

Epigenetic modifications play a critical role in cancer development, making enzymes that regulate these processes attractive therapeutic targets. nih.govchemrxiv.org Lysine-Specific Demethylase 1 (LSD1) is an epigenetic modulator that is overexpressed in several tumor types, including acute myeloid leukemia (AML). nih.gov

A series of Indolin-5-yl-cyclopropanamine derivatives has been designed as potent and selective LSD1 inhibitors. nih.gov One representative compound, 7e , exhibited a strong inhibitory effect on LSD1 with an IC₅₀ of 24.43 nM. nih.gov This compound demonstrated high selectivity, being over 200-fold more selective for LSD1 than for LSD2 and over 4000-fold more selective than for monoamine oxidases (MAOs). nih.gov The inhibition of LSD1 by these derivatives can induce the differentiation of AML cells, highlighting a promising therapeutic avenue. nih.gov

Cellular Proliferation Inhibition in Cancer Cell Lines (In Vitro Studies)

The anticancer potential of N-(Indolin-5-yl)acetamide derivatives has been extensively evaluated through in vitro studies on various human cancer cell lines. These compounds have shown broad antiproliferative activity. mdpi.commdpi.com

For example, a series of N-substituted 2-oxoacetamide (B1243867) derivatives based on an indole scaffold was tested against HeLa (cervical), MCF-7 (breast), and HepG2 (liver) cancer cell lines. mdpi.com Compound 5r from this series was particularly effective against HepG2 cells, with an IC₅₀ value of 10.56 µM. mdpi.com In another study, indolinone derivatives 9 and 20 were found to be highly cytotoxic against HepG2 and MCF-7 cells, with IC₅₀ values ranging from 2.53 to 7.54 µM. mdpi.com The LSD1 inhibitor 7e also showed selective antiproliferative activity against the MV-4-11 AML cell line. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Compound 5r | HepG2 | Liver Cancer | 10.56 ± 1.14 |

| Compound 9 | HepG2 | Liver Cancer | 2.53 |

| Compound 20 | HepG2 | Liver Cancer | 3.21 |

| Compound 9 | MCF-7 | Breast Cancer | 7.54 |

| Compound 20 | MCF-7 | Breast Cancer | 6.89 |

| Compound 10a | PC-3 | Prostate Cancer | 7 ± 0.6 |

| Compound 10a | MCF-7 | Breast Cancer | 4 ± 0.2 |

| Compound 10o | MDAMB-231 | Pancreatic Cancer | 3 ± 0.2 |

This table summarizes the in vitro antiproliferative activity of various indole and indoline derivatives against a panel of human cancer cell lines. mdpi.commdpi.comnih.gov

Mechanisms of Action in Antitumor Activity (e.g., Cell Cycle Arrest, Apoptosis Induction, DNA Synthesis Inhibition)

The antitumor effects of these compounds are mediated by several cellular mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.netdntb.gov.ua

Studies on the adamantanyl-indole derivative 5r revealed that it induces apoptosis in HepG2 cells in a time- and dose-dependent manner. mdpi.com This was evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and a significant increase in the activity of caspase-3 and caspase-8, key executioners of the apoptotic cascade. mdpi.com The activation of caspase-8 suggests that the compound triggers apoptosis through the extrinsic, death receptor-mediated pathway. mdpi.com

Furthermore, other indole derivatives have been shown to arrest the cell cycle at different phases. For instance, some tubulin-targeting indole derivatives can induce G2/M-phase cell cycle arrest, leading to apoptotic cell death. mdpi.com Luteolin, a dietary compound, has been shown to cause G1 arrest in HT-29 human colon cancer cells by inhibiting cyclin-dependent kinase (CDK) 2 and CDK4 activity, and also promotes G2/M arrest by downregulating cyclin B1. nih.govresearchgate.net This inhibition of DNA synthesis and cell cycle progression ultimately prevents cancer cells from proliferating. nih.govresearchgate.net

In Vivo Antitumor Efficacy in Preclinical Models

The therapeutic potential observed in vitro has been translated into in vivo preclinical models for some derivatives. The selective LSD1 inhibitor 7e was evaluated in a xenograft mouse model using the MV-4-11 AML cell line. nih.gov The compound demonstrated significant in vivo antitumor efficacy, with a tumor growth inhibition (T/C) value of 30.89%, alongside an acceptable oral pharmacokinetic profile. nih.gov This result provides strong evidence for the potential of this class of compounds in the treatment of leukemia and supports their further development as clinical candidates. nih.gov

Antiviral Research Applications

Beyond oncology, derivatives of the indole-acetamide scaffold have been identified as promising antiviral agents. Research has focused on their ability to inhibit critical viral processes, particularly for the Human Immunodeficiency Virus-1 (HIV-1). nih.govnih.gov

A series of 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide (B32628) moieties were identified as potent inhibitors of HIV-1 Tat-mediated transcription. nih.govnih.govresearchgate.net The HIV-1 Tat protein is a transcriptional factor essential for viral replication, making it an attractive target for antiretroviral therapy. nih.govnih.gov Two prominent derivatives, 9 and 13 , exhibited potent inhibitory effects on HIV-1 infectivity with half-maximal effective concentrations (EC₅₀) of 0.17 µM and 0.24 µM, respectively. nih.govnih.govresearchgate.net

The mechanism of action for these compounds involves interfering specifically with the viral transcription step without affecting other stages of the infection cycle. nih.govnih.gov They were shown to inhibit the ejection of histone H3 from the long-terminal repeat (LTR) promoter, a process necessary for efficient viral transcription. nih.govnih.govresearchgate.net This suggests that the compounds may target the Tat-regulated epigenetic modulation of the LTR. nih.govnih.govresearchgate.net Importantly, these derivatives were effective against antiretroviral drug-resistant HIV-1 strains, indicating their potential as a new class of therapeutic agents for HIV-1 infection. nih.govnih.govresearchgate.net Additionally, other indoline derivatives, such as those based on the isatin (B1672199) core, have also been investigated for their antiviral activities against viruses like influenza H1N1 and Herpes Simplex Virus-1 (HSV-1). mdpi.com

Inhibition of HIV-1 Tat-Mediated Viral Transcription

The transactivator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1) is a critical transcriptional factor essential for the viral replication cycle. nih.govnih.gov Tat facilitates the elongation of HIV-1 gene transcription, making it a viable target for the development of novel anti-HIV-1 drugs. nih.govresearchgate.net While numerous efforts have been made to identify potent inhibitors of Tat-dependent transcription, no such drugs have reached commercial availability, often due to off-target effects. nih.govresearchgate.net

Recent research has identified derivatives of 1,3,4-oxadiazole containing indole and acetamide moieties as potent inhibitors of HIV-1 infectivity. nih.gov Through high-throughput screening employing a dual-reporter assay, a 1,3,4-oxadiazole scaffold was identified for its activity against Tat and HIV-1 infection. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the development of derivatives that exhibited significant inhibitory effects on HIV-1 infectivity, with half-maximal effective concentrations (EC50) in the sub-micromolar range. nih.gov

These prominent derivatives specifically interfere with the viral transcriptional step of the HIV-1 life cycle. nih.govnih.gov Mode-of-action studies have revealed that these compounds inhibit the ejection of histone H3, a process necessary for facilitating viral transcription on the long-terminal repeat (LTR) promoter. nih.govresearchgate.net This suggests that the compounds may target the Tat-regulated epigenetic modulation of the LTR to inhibit viral transcription. nih.govresearchgate.net Notably, these derivatives were effective not only in T cell lines but also in peripheral blood mononuclear cells infected with HIV-1 and showed similar potency against antiretroviral drug-resistant HIV-1 strains when compared to the wild type. nih.gov

| Compound | EC50 (µM) |

|---|---|

| Derivative 9 | 0.17 |

| Derivative 13 | 0.24 |

Activity against other Viral Targets (e.g., SARS-CoV-2, HCMV)

The development of effective antiviral treatments remains a crucial strategy for managing global health challenges like the COVID-19 pandemic. researchgate.net One of the key targets for antiviral drug development against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the nsp13 helicase, a viral enzyme with a pivotal role in replication. nih.govnih.gov

Research into indole derivatives has shown promise in this area. Studies on newly designed N-benzyl indole derivatives demonstrated their activity against both the unwinding and ATPase enzymatic functions of the SARS-CoV-2 nsp13 helicase, with measurable half-maximal inhibitory concentrations (IC50) under 30 µM. researchgate.netnih.gov These compounds were found to block viral replication in SARS-CoV-2 infected cells without exhibiting cytotoxicity. nih.gov Docking studies predict that these indole derivatives bind to an allosteric, conserved site located in the RecA2 domain of the nsp13 protein. nih.govnih.gov In contrast, related N-alkyl derivatives showed less promising results in these assays. nih.gov

Neuropharmacological Research

Anticonvulsant and Antiepileptic Activity Studies (e.g., MES, scPTZ Models)

The preclinical discovery of new chemical agents for treating epilepsy relies on predictable animal seizure models. nih.gov The maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) models are considered "gold standards" in the initial stages of testing for anticonvulsant activity. nih.govnih.gov The MES test, which induces generalized tonic-clonic seizures via electrical stimulus, is effective for identifying compounds that prevent seizure spread. nih.govnih.gov The scPTZ test, which uses a chemical convulsant to induce myoclonic seizures, is used to identify agents that raise the seizure threshold, corresponding to human generalized absence seizures. nih.govbiointerfaceresearch.com

Numerous studies have evaluated N-phenylacetamide derivatives and other indole-related structures for their anticonvulsant properties using these models. nih.govmdpi.com For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed activity primarily in the MES seizure model, particularly for derivatives with a 3-(trifluoromethyl)anilide group. nih.gov This highlights how specific chemical modifications, such as the introduction of fluorine atoms or trifluoromethyl groups, can be essential for anticonvulsant activity in this class of compounds. nih.gov The psychomotor seizures (6-Hz) model, which represents human partial and therapy-resistant epilepsy, has also been used to test these derivatives, with several molecules showing activity. nih.gov

Modulation of Ion Channels (e.g., KCNT1 Channels)

Potassium channels, and specifically KCNT1 channels, have emerged as significant targets for the treatment of epileptic diseases. mdpi.com Gain-of-function (GoF) mutations in the KCNT1 gene are responsible for severe, drug-resistant developmental and epileptic encephalopathies, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). acs.orgtdl.org This has driven research into the development of KCNT1 channel blockers as a therapeutic strategy. mdpi.com

Medicinal chemistry efforts have explored various chemical scaffolds to identify potent and selective KCNT1 inhibitors. mdpi.com In one study, a virtual screening of an in-house library against a homology model of human KCNT1 led to the identification of five compounds with KCNT1-blocking potency significantly higher than the reference compound, quinidine. acs.org Patch-clamp experiments confirmed the potent blocking ability of these compounds on KCNT1-mediated currents and demonstrated their selectivity over other ion channels like hERG and Kv7.2. acs.org Structure-activity relationship studies on series like 2-aryloxy-N-(pyrimidin-5-yl)acetamides have shown that specific substitutions are crucial for activity; for example, larger electron-withdrawing groups on the phenyl ring are favored. mdpi.com One of the most promising compounds also demonstrated the ability to counteract the GoF effects caused by recurrent epilepsy-causing KCNT1 variants. acs.org

Antidepressant-like Effects (e.g., Forced Swimming Test)

The forced swimming test (FST) is a widely used rodent screening model for assessing the efficacy of potential antidepressant medications. nih.govnmu.edugmedicine.de In this test, a reduction in the duration of immobility is considered an indicator of an antidepressant-like effect. gmedicine.depsu.edu

Studies have shown that certain indole derivatives produce antidepressant-like actions in the FST. For example, the serotonergic compound indorenate (B1204406) was found to reduce immobility behavior in rats. nih.gov This effect was determined to be mediated by the stimulation of 5-HT1A receptors, as the antidepressant-like action was antagonized by a 5-HT1A antagonist (WAY 100635) but not by antagonists for 5-HT1B or 5-HT2 receptors. nih.gov Other research suggests that the ability of the FST to reveal the pharmacological properties of antidepressants may depend on pre-exposing the animals to a stressful pretest session. nih.gov

Antimicrobial Research

Indole-based chemical structures are of significant interest in antimicrobial research due to their presence in bioactive alkaloids and their wide range of biological activities. mdpi.com Research has been conducted on various indole derivatives, including N-(indol-5-yl)trifluoroacetamides and indol-5-ylaminium trifluoroacetates, to evaluate their antimicrobial potential. researchgate.net

An in silico study of these compounds predicted a broad range of biological activity, including antimicrobial, antiviral, antiprotozoal, anthelmintic, and antifungal effects. researchgate.net Subsequent in vitro screening confirmed that these compounds are capable of inhibiting the growth of tested microorganism strains, showing a correlation with the computational predictions. researchgate.net In another study, a series of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their activity exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold in some cases. mdpi.com The antifungal activity of these compounds was also found to be good to excellent. mdpi.com Molecular docking studies suggested that the antibacterial mechanism may involve the inhibition of E. coli MurB, while the antifungal activity may be linked to the inhibition of 14a-lanosterol demethylase. mdpi.com

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Escherichia coli | 0.03 | 0.06 |

Antibacterial Activity

Derivatives based on the indole and indoline scaffold have demonstrated significant antibacterial properties against a range of pathogenic bacteria. Research has shown that modifications to the core structure can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of N-benzyl indole derivatives featuring aminoguanidinium moieties showed potent antibacterial activities, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) nih.gov. The presence and position of halogen atoms on the N-benzyl group were found to be critical for efficacy nih.gov. Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported excellent activity, with some compounds showing MIC values as low as 0.004 mg/mL against Enterobacter cloacae rsc.org. These compounds were found to be 10- to 50-fold more active than the standard antibiotics ampicillin and streptomycin against the tested strains rsc.org.

Furthermore, novel thioacetamide (B46855) quinazolinone benzenesulfonamides have been synthesized and evaluated for their antimicrobial effects. One derivative, N-(4-chlorophenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide, exhibited the highest activity against various bacterial strains, with particularly strong inhibition of Staphylococcus aureus growth nih.gov. The activity of these compounds is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase nih.gov. Similarly, isatin derivatives, which share the indoline core, have been modified into 2-(2,3-dioxo-indolin-1-yl)acetamide derivatives and tested against diverse bacterial strains, showing promising activity mdpi.com.

Table 1: Antibacterial Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Aminoguanidyl Indole Derivatives | ESKAPE Pathogens | 2-16 µg/mL | nih.gov |

| Indole-Thiazolidinone Derivatives | Enterobacter cloacae | 0.004 mg/mL | rsc.org |

| Indole-Thiazolidinone Derivatives | Bacillus cereus | 0.015 mg/mL | rsc.org |

| Thioacetamide Quinazolinone Benzenesulfonamides | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| Thioacetamide Quinazolinone Benzenesulfonamides | Bacillus subtilis | 12.5 µg/mL | nih.gov |

Antifungal Activity

The therapeutic potential of indole derivatives extends to antifungal applications. Various synthesized compounds have been screened for their ability to inhibit the growth of pathogenic fungi, such as Aspergillus niger and Candida albicans.

In one study, N-(1H-indol-5-yl)-2-(((5-substituted-benzo[d]thiazol-2-yl)methyl)amino)acetamides were synthesized and evaluated. Several of these derivatives, particularly those substituted with chlorine (6k, 6l) and bromine (6m, 6n), demonstrated high activity against both A. niger and C. albicans nih.gov. The antifungal efficacy of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives was also notable, with MIC values in the range of 0.004–0.06 mg/mL against a panel of eight fungal species. One compound in this series was identified as being the most potent, with Trichophyton viride being the most susceptible fungus rsc.org.

Other research into nicotinamide (B372718) derivatives has also yielded compounds with potent antifungal effects, particularly against fluconazole-resistant C. albicans strains, with MIC values as low as 0.125–1 µg/mL researchgate.net. These compounds are believed to exert their effect by disrupting the fungal cell wall researchgate.net.

Table 2: Antifungal Activity of Selected Indole and Related Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Indole-Benzothiazole Acetamides | Aspergillus niger | "Highly Active" | nih.gov |

| Indole-Benzothiazole Acetamides | Candida albicans | "Highly Active" | nih.gov |

| Indole-Thiazolidinone Derivatives | Trichophyton viride | 0.004-0.06 mg/mL | rsc.org |

| Indole-Thiazolidinone Derivatives | Aspergillus fumigatus | 0.004-0.06 mg/mL | rsc.org |

| Nicotinamide Derivatives | Fluconazole-resistant C. albicans | 0.125-1 µg/mL | researchgate.net |

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. benthamscience.commdpi.com Sulfonamide-based inhibitors are the most established class, and incorporating an indoline or indole moiety into these structures has led to the development of potent and isoform-selective inhibitors.

A series of novel indolin-2-one-based sulfonamides demonstrated significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Specifically, certain 5-substituted derivatives emerged as potent inhibitors of the physiologically dominant hCA II isoform, with inhibition constant (Kᵢ) values in the single-digit nanomolar range (e.g., 5.9 nM), surpassing the activity of the standard drug Acetazolamide (Kᵢ = 12 nM). The membrane-bound isoform hCA IV was also potently inhibited by these derivatives, with Kᵢ values as low as 4.0 nM.

Similarly, 4-anilinoquinazoline-based benzenesulfonamides have been investigated as hCA inhibitors. One compound from this series displayed an inhibitory activity of 2.4 nM against hCA II, which is five times more potent than Acetazolamide. These studies highlight that the indole/indoline scaffold can be effectively utilized to target the active site of carbonic anhydrases, with substitutions on the ring system playing a crucial role in determining potency and isoform selectivity.

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Indole/Indolinone Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Indolin-2-one Sulfonamide | hCA II | 5.9 nM | |

| Indolin-2-one Sulfonamide | hCA IV | 4.0 nM | |

| 4-Anilinoquinazoline Benzenesulfonamide (B165840) | hCA II | 2.4 nM | |

| 4-Anilinoquinazoline Benzenesulfonamide | hCA I | 60.9 nM | |

| 4-Anilinoquinazoline Benzenesulfonamide | hCA XII | 30.5 nM |

Cathepsin K Inhibition

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. Its inhibition is a major therapeutic strategy for osteoporosis and other bone-related disorders nih.gov. While many inhibitors are peptidomimetic, research has explored other scaffolds, including those containing indoline moieties.

In a study focused on developing novel cathepsin S inhibitors, a series of compounds were synthesized and evaluated against related cathepsins, including K and L. Within this series, a fluoroindoline moiety was used as a metabolically stable replacement for an alkoxy aniline (B41778) group found in an earlier lead compound. One such indoline-containing derivative demonstrated an IC₅₀ value of 1.2 μM against Cathepsin K, indicating moderate inhibitory activity. Although the primary focus of that research was on Cathepsin S, the data shows that the indoline structure can be accommodated within the active site of Cathepsin K and serves as a potential starting point for designing more potent and selective inhibitors.

Linoleate (B1235992) Oxygenase (ALOX15) Inhibition

Arachidonate 15-lipoxygenase (ALOX15) is an enzyme involved in the oxidation of unsaturated fatty acids, such as linoleic and arachidonic acid. It plays a role in inflammatory processes and ferroptosis-related injuries, making it a target for therapeutic intervention.

A systematic study has identified a series of N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines as potent and selective allosteric inhibitors of the linoleate oxygenase activity of human and rabbit ALOX15. These compounds were found to inhibit the oxygenation of linoleic acid at submicromolar concentrations while not affecting the oxygenation of arachidonic acid, demonstrating substrate-selective inhibition. Molecular dynamics simulations suggested that the inhibitor binds to the active site of one monomer in the ALOX15 dimer, inducing a conformational change in the second monomer. This change energetically compromises the formation of a productive enzyme-linoleic acid complex, explaining the allosteric mechanism of action. The introduction of a 2-methoxyaniline moiety into the indole pharmacophore was determined to be crucial for this selective activity.

Aldehyde Reductase (ALR1) and Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to osmotic stress and the development of long-term diabetic complications. Therefore, ALR2 inhibitors are a promising therapeutic approach. A key challenge is designing inhibitors that are selective for ALR2 over the closely related enzyme aldehyde reductase (ALR1), as co-inhibition can lead to side effects.

Indole-based structures have proven to be a promising scaffold for developing potent and selective ALR2 inhibitors. In one study, derivatives of indol-1-yl acetic acid were synthesized and evaluated. A derivative containing an N-(2-cyanobenzyl) group (compound 8a) was identified as a highly potent ALR2 inhibitor with an IC₅₀ value of 76 nM. Importantly, this compound also exhibited excellent selectivity, with a selectivity factor of 1316 for ALR2 over ALR1. Molecular docking studies suggested that the enhanced potency and selectivity were due to additional interactions of the substituted benzyl (B1604629) group within the enzyme's active site pocket. Other 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives also showed encouraging ALR2 inhibition, with one brominated derivative showing 80.6 ± 2.0% inhibition at a concentration of 10 μM.

Table 4: Inhibition of Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) by Indole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | ALR2 IC₅₀ (nM) | ALR1 IC₅₀ (nM) | Selectivity Factor (ALR1/ALR2) | Reference |

|---|---|---|---|---|

| Compound 8a (N-(2-cyanobenzyl) derivative) | 76 | 100,000 | 1316 | |

| Compound 8b (N-(3-cyanobenzyl) derivative) | 210 | >100,000 | >476 | |

| Compound 8c (N-(4-cyanobenzyl) derivative) | 300 | 90,000 | 300 | |

| Compound 8d (N-benzyl derivative) | 590 | >100,000 | >169 |

Absence of Publicly Available Data for N-(Indolin-5-yl)acetamide Hydrochloride Regarding RCAR/(PYR/PYL) Interaction and Allosteric Inhibition

Following a comprehensive review of publicly accessible scientific literature, no specific research data was found detailing the pharmacological investigations and mechanistic studies of this compound or its derivatives in the context of RCAR/(PYR/PYL) receptor interactions and allosteric inhibition mechanisms. The requested information for the specified sections of the article—3.6.1. Interaction with RCAR/(PYR/PYL) Receptor Proteins and 3.6.2. Investigating Allosteric Inhibition Mechanisms—is not available in the current body of published scientific research.

This absence of information prevents the generation of a scientifically accurate and verifiable article on these specific topics. The inquiry into the interaction of this compound with the abscisic acid (ABA) receptors, known as RCARs (Regulatory Components of ABA Receptors), or PYR/PYL (Pyrabactin Resistance/Pyrabactin Resistance-Like) proteins, yielded no results. Similarly, searches for studies investigating potential allosteric inhibition mechanisms involving this compound or its related derivatives did not provide any relevant data.

Therefore, the detailed research findings and data tables requested for these specific subsections cannot be produced. It is possible that research into these aspects of this compound has not been conducted, has not been published, or is contained within proprietary research not available to the public. Without verifiable sources, it is not possible to provide an authoritative and accurate account as per the user's instructions.

Structure Activity Relationship Sar and Molecular Design

Systematic Structural Modifications and Their Impact on Biological Activity

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, and modifications to its core, as well as its substituents, can dramatically influence biological outcomes. Structure-activity relationship (SAR) studies on related indole (B1671886) and indoline-based compounds reveal key regions of the molecule that are critical for activity.

Research on structurally similar Indolin-5-yl-cyclopropanamine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) provides valuable insights. In one study, a comprehensive analysis of this scaffold demonstrated that the introduction of a piperidine (B6355638) group significantly enhanced LSD1 inhibitory activity. researchgate.netnih.gov This suggests that the region corresponding to the acetamide (B32628) portion of N-(Indolin-5-yl)acetamide is amenable to substitution with larger, cyclic moieties to potentially improve target engagement.

Modifications on the acetamide portion of related molecules also yield significant changes in activity. In a series of N,N-disubstituted pyrazolopyrimidine acetamides designed as Translocator Protein (TSPO) ligands, altering the N-alkyl substituents on the acetamide group directly impacted binding affinity. mdpi.com Shortening the N,N-dialkyl groups was found to be detrimental to TSPO binding, while introducing N,N-dipropargyl or N-ethyl and N-methoxy ethyl groups led to potent nanomolar affinity. mdpi.com This indicates that the substituents on the acetamide nitrogen can be optimized to interact with specific lipophilic binding pockets in a target protein. mdpi.com

The following table summarizes the impact of these exemplary modifications on related scaffolds.

| Scaffold/Analog Class | Structural Modification | Impact on Biological Activity | Reference |

| Indole-5-yl-cyclopropane amine | Introduction of a piperidine group | Enhanced LSD1 inhibitory activity | researchgate.net |

| Bisindole derivatives | Alteration of linkage points between indole rings | 4- to 20-fold decrease in antiviral activity | nih.gov |

| Pyrazolopyrimidine acetamides | Shortening of N,N-dialkyl substituents | Detrimental to TSPO binding affinity | mdpi.com |

| Pyrazolopyrimidine acetamides | Introduction of N,N-dipropargyl acetamide | Resulted in potent nanomolar affinity (Ki = 0.90 nM) | mdpi.com |

| Pyrazolopyrimidine acetamides | Introduction of N-ethyl, N-phenyl acetamide | 61-fold enhancement in TSPO affinity (Ki = 60 pM) | mdpi.com |

These findings collectively suggest that for N-(Indolin-5-yl)acetamide hydrochloride, the indoline ring, the acetamide linker, and potential substitutions on the nitrogen atom are all critical points for modification to modulate biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound are not widely published, analyses of related structures provide a framework for understanding which physicochemical properties are key drivers of activity.

For example, a QSAR study was performed on a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors. nih.gov Such studies typically involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) and using statistical methods to build a predictive model. The goal is to identify which combination of these descriptors best correlates with the observed biological activity, such as the inhibitory constant (Ki) or IC50 value.

In the context of developing inhibitors for targets like LSD1, 3D-QSAR models have played a pivotal role in understanding the interactions between inhibitors and the enzyme. researchgate.net These models help to visualize the favorable and unfavorable regions for steric and electrostatic interactions within the binding pocket, guiding the rational design of new analogs with improved potency. For a molecule like N-(Indolin-5-yl)acetamide, a QSAR model might reveal the importance of factors such as the hydrogen-bonding capacity of the acetamide group, the hydrophobicity of the indoline core, and the electronic properties of any substituents on the aromatic ring.

Molecular Docking and Computational Chemistry for Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides crucial insights into the binding mode and the specific molecular interactions that stabilize the ligand-protein complex. Numerous studies on acetamide and indole-containing compounds have utilized molecular docking to elucidate their mechanism of action.

For instance, docking studies of N-phenylacetamide-2-oxoindole conjugates into the active site of human carbonic anhydrase (hCA) isoforms helped to predict their binding conformations and affinities. nih.gov Similarly, docking of acetamide derivatives into the active site of Monoamine Oxidase A (MAO-A) identified key interactions. researchgate.net One derivative, a phenyl sulphanyl derivative with a chlorobenzyl amino moiety, showed a strong binding affinity (-8.3 kcal/mol) through stable interactions within the MAO-A active site. researchgate.net

In studies of other indole-containing scaffolds, docking has revealed common interaction patterns. These often involve:

Hydrogen Bonds: The amide NH and carbonyl oxygen of the acetamide group are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, such as serine or histidine. researchgate.net

Hydrophobic Interactions: The indoline ring can engage in hydrophobic and van der Waals interactions with nonpolar residues like tyrosine, phenylalanine, and isoleucine. researchgate.net

Pi-Interactions: The aromatic portion of the indoline scaffold can participate in pi-pi stacking or pi-cationic interactions with appropriate residues like histidine or arginine. researchgate.net

The table below summarizes key interactions observed in docking studies of related compounds, which can serve as a model for the potential binding of N-(Indolin-5-yl)acetamide.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Indolyl ketohydrazide-hydrazones | Pancreatic Lipase | Ser152, His151 | Hydrogen Bonding | researchgate.net |

| Indolyl ketohydrazide-hydrazones | Pancreatic Lipase | Tyr114, Phe215 | Hydrophobic | researchgate.net |

| Indolyl ketohydrazide-hydrazones | Pancreatic Lipase | Arg256, His263 | Pi-Cationic | researchgate.net |

| Pyrazolopyrimidine Acetamides | Translocator Protein (TSPO) | Trp-51, Trp-138 | Hydrogen Bonding | researchgate.net |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | E. coli MurB | Ser228 | Hydrogen Bonding | mdpi.com |

These computational analyses are crucial for understanding how N-(Indolin-5-yl)acetamide might orient itself within a biological target and guide further structural modifications to enhance these key interactions.

In Silico Screening and Predictive Modeling for Novel Analogs

In silico screening, including virtual screening and pharmacophore modeling, leverages computational power to search large compound libraries for molecules with a high probability of binding to a specific biological target. This approach accelerates the discovery of novel analogs by prioritizing a smaller, more manageable number of compounds for synthesis and biological testing.

The process often begins with a known active molecule, such as N-(Indolin-5-yl)acetamide, or the crystal structure of a target protein.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A model based on the indoline and acetamide features could be used to screen databases for new compounds that match this spatial arrangement. For example, a pharmacophore-based screening of N-aryl-benzimidazolone analogs was successfully used to identify potential new HSP90 inhibitors from a database of over 30,000 compounds. mdpi.com

Virtual Screening: This involves docking large numbers of compounds from a virtual library into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-scoring "hits" are selected for further investigation. This structure-based approach has been used to identify potential inhibitors for targets like the NUDT5 enzyme and SARS-CoV-2 papain-like protease. researchgate.netmdpi.com

Predictive modeling can also be used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs. mdpi.com By filtering compounds based on predicted drug-likeness and safety profiles early in the discovery process, researchers can focus resources on candidates with a higher likelihood of success in later developmental stages. mdpi.com These in silico methods provide a rational and efficient pathway to discovering novel analogs based on the N-(Indolin-5-yl)acetamide scaffold.

Preclinical Pharmacokinetics and Drug Metabolism Research

Assessment of Metabolic Stability (In Vitro/Microsomal Stability)

The metabolic stability of a new chemical entity is a crucial parameter assessed during early drug discovery. It helps to predict the compound's intrinsic clearance and subsequent half-life in the body. Typically, this is evaluated by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. The rate at which the parent compound disappears over time is measured to determine its stability.

However, specific data from in vitro microsomal stability assays for N-(Indolin-5-yl)acetamide hydrochloride, including parameters such as half-life (t½) or intrinsic clearance (CLint) in human, rat, or mouse liver microsomes, have not been published. Without this information, it is not possible to characterize its susceptibility to enzymatic degradation or to predict its metabolic clearance.

Preliminary Pharmacokinetic Profiling in Animal Models

Following in vitro assessments, promising compounds undergo pharmacokinetic (PK) studies in animal models, such as rats or mice. These studies are vital for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. Key parameters measured include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental tools for the definitive identification and structural confirmation of N-(Indolin-5-yl)acetamide hydrochloride. researchgate.net Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR would similarly identify the number and types of carbon atoms present in the molecule, including those in the indoline (B122111) ring, the acetamide (B32628) group, and the methyl group.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. semanticscholar.org For this compound (Molecular Formula: C₁₀H₁₃ClN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula. chemscene.com Fragmentation patterns observed in the mass spectrum can also offer further structural clues by showing how the molecule breaks apart.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the indoline and amide groups, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic portions of the molecule. redalyc.org

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Signals for aromatic protons, indoline CH₂ groups, amide N-H proton, and acetamide CH₃ protons. |

| ¹³C NMR | Carbon skeleton and chemical environment | Distinct signals for aromatic carbons, indoline carbons, amide carbonyl carbon, and methyl carbon. |

| Mass Spectrometry (MS) | Molecular weight and elemental formula | Molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₁₂N₂O base). chemscene.com |

| Infrared (IR) Spectroscopy | Presence of functional groups | Characteristic peaks for N-H stretch (amide & amine), C=O stretch (amide), and aromatic C-H bonds. |

Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC, LC-MS, UHPLC)

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of pharmaceutical compounds. nih.gov A typical reverse-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. nih.gov This hyphenated technique is particularly powerful for identifying and quantifying trace-level impurities. scispace.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC by using columns with smaller particle sizes. sielc.com

These methods are validated to ensure they are accurate, precise, linear, and robust for their intended purpose, which is crucial in pharmaceutical quality control.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides reverse-phase separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or phosphate (B84403) buffer) | Elutes the compound and separates it from impurities. google.com |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detection | UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry | To detect and quantify the compound and its impurities. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintains reproducibility of retention times. |

Spectrofluorimetric Approaches for Detection and Quantification

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence from a sample. Many molecules with aromatic rings and conjugated systems, such as the indoline moiety in this compound, can exhibit native fluorescence. This property can be exploited to develop highly sensitive and selective methods for detection and quantification. nih.gov

A spectrofluorimetric method would involve determining the optimal excitation and emission wavelengths for the compound. The intensity of the emitted light at the specific emission wavelength is directly proportional to the concentration of the compound over a certain range. This technique can be particularly useful for quantifying the compound at very low concentrations in biological fluids or environmental samples where high sensitivity is required.

Isotope Labeling Studies for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of a drug molecule within a biological system. In these studies, one or more atoms in the this compound molecule are replaced with their stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ³H, or ¹⁵N).

The labeled compound is then administered, and its journey through the body is tracked. By analyzing samples (e.g., plasma, urine, feces) using techniques like LC-MS or accelerator mass spectrometry, researchers can identify the metabolites formed, determine the pathways of biotransformation, and understand the rates of absorption, distribution, and excretion. nih.gov This information is critical for understanding the compound's pharmacokinetic and pharmacodynamic profile. For example, labeling the acetyl group could help determine if deacetylation is a significant metabolic pathway.

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets for N-(Indolin-5-yl)acetamide Hydrochloride Derivatives

The N-(indolin-5-yl)acetamide framework presents a versatile platform for discovering inhibitors of novel biological targets. Research into derivatives has already highlighted several promising avenues for therapeutic intervention, suggesting that further exploration could yield compounds with significant clinical potential.

One area of considerable interest is oncology. Derivatives of the related indolin-5-yl-cyclopropanamine have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the development of several cancers, including acute myeloid leukemia. nih.govresearchgate.net This suggests that the N-(indolin-5-yl)acetamide scaffold could be similarly modified to target epigenetic regulators like LSD1. Further investigation into the structure-activity relationships of these derivatives could lead to the development of novel cancer therapeutics.

In the realm of infectious diseases, derivatives of N-(1H-indol-5-yl)acetamide have demonstrated antimicrobial properties. iosrjournals.org This indicates the potential for developing new antibiotics or antifungal agents from this chemical class. Additionally, a class of N-acetamide indoles has been identified as potent antimalarial agents that target the Plasmodium falciparum cation-transporting ATPase (PfATP4). nih.gov This highlights the potential for designing N-(indolin-5-yl)acetamide derivatives that can combat parasitic infections.

Furthermore, the indole (B1671886) nucleus, a core component of the studied compound, is present in a wide array of molecules with diverse biological activities, including anti-inflammatory, antiviral, and antiproliferative effects. mdpi.comresearchgate.netmdpi.com For instance, certain indole-3-glyoxylamide (B122210) derivatives have shown anti-tumor activity by inducing apoptosis. mdpi.com Derivatives of 5-indole-1,3,4-oxadiazol-2-thiol containing an acetamide (B32628) group have been found to inhibit HIV-1 Tat-mediated viral transcription. researchgate.netnih.gov These findings suggest that a systematic screening of an N-(indolin-5-yl)acetamide derivative library against a panel of kinases, proteases, and other enzymes could uncover novel biological targets and lead to first-in-class therapeutics for a range of diseases.

Table 1: Potential Biological Targets for N-(Indolin-5-yl)acetamide Derivatives

| Therapeutic Area | Potential Biological Target | Relevant Findings for Derivatives |

| Oncology | Lysine Specific Demethylase 1 (LSD1) | Indolin-5-yl-cyclopropanamine derivatives show potent and selective inhibition. nih.govresearchgate.net |

| Tubulin | Indole derivatives can act as tubulin polymerization inhibitors. rsc.org | |

| Protein Kinases | The indole scaffold is a common feature in protein kinase inhibitors. mdpi.com | |

| Infectious Diseases | Bacterial Enzymes | N-(1H-indol-5-yl)acetamide derivatives exhibit antimicrobial activity. iosrjournals.org |

| Plasmodium falciparum ATPase (PfATP4) | N-acetamide indoles have shown antimalarial activity by targeting PfATP4. nih.gov | |

| HIV-1 Tat | Acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol inhibit HIV-1 Tat. researchgate.netnih.gov | |

| Inflammatory Diseases | Cyclooxygenase (COX) | The indole nucleus is a key component of some anti-inflammatory drugs. mdpi.com |

| Neurodegenerative Diseases | Translocator Protein (TSPO) | N,N-substituted pyrazolopyrimidine acetamide derivatives have shown high affinity for TSPO. mdpi.com |

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

To fully explore the therapeutic potential of the N-(indolin-5-yl)acetamide scaffold, the development of novel and efficient synthetic strategies is crucial. Access to a wide array of structurally diverse analogs is essential for comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Current synthetic approaches often involve the reaction of a 5-aminoindoline precursor with an acetylating agent. One documented synthesis of related compounds involves the preparation of 2-chloro-N-(1H-indol-5-yl)acetamide from 1H-indol-5-amine and 2-chloroacetyl chloride. iosrjournals.org This intermediate can then be reacted with various amines to generate a library of derivatives. iosrjournals.org Further exploration of this route could involve utilizing a broader range of substituted chloroacetyl chlorides and diverse amine building blocks to rapidly generate a large number of analogs.

Moreover, the application of modern synthetic methodologies, such as combinatorial chemistry and high-throughput synthesis, could significantly accelerate the drug discovery process. The use of solid-phase synthesis, where the indoline (B122111) core is attached to a resin, would allow for the sequential addition of different functional groups in a highly efficient manner. Another promising approach is the use of catalyst-free reactions in environmentally friendly solvents like water, which has been successfully employed for the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives. derpharmachemica.com

The development of stereoselective synthetic methods will also be important for accessing chiral derivatives, which may exhibit improved potency and selectivity for their biological targets. Techniques such as asymmetric catalysis could be employed to introduce chiral centers into the indoline ring or the acetamide side chain.

Integration of Advanced Computational Methods for Lead Optimization

The integration of advanced computational methods, such as molecular modeling and machine learning, can significantly streamline the lead optimization process for N-(indolin-5-yl)acetamide derivatives. These in silico techniques can provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the design of more potent and selective analogs.

Molecular docking studies can be used to predict the binding modes of N-(indolin-5-yl)acetamide derivatives within the active site of a target protein. This information can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For instance, molecular dynamics (MD) simulations have been used to study the time-dependent stability of related acetamide derivatives with their receptor. mdpi.com Such simulations can provide a more dynamic picture of the binding process and help to rationalize the observed SAR.

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. Machine learning algorithms, such as deep neural networks, are increasingly being used to develop more accurate and predictive QSAR models.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. This can help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, early in the drug discovery process, allowing for the design of compounds with more favorable pharmacokinetic profiles.

Investigation of Combination Therapies in Preclinical Disease Models

Given the potential for N-(indolin-5-yl)acetamide derivatives to modulate various biological pathways, investigating their use in combination with existing therapies is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

In the context of cancer, for example, an LSD1 inhibitor derived from the indoline scaffold could be combined with other epigenetic drugs or with conventional chemotherapy. Such combinations could lead to synergistic effects by targeting multiple pathways involved in tumor growth and survival. Preclinical studies in relevant cancer cell lines and animal models would be necessary to evaluate the efficacy and safety of these combination regimens.

Similarly, in the treatment of infectious diseases, combining a novel antimicrobial agent based on the N-(indolin-5-yl)acetamide scaffold with existing antibiotics could help to combat drug-resistant strains. The new agent could potentially inhibit a novel target, making it effective against bacteria that have developed resistance to conventional drugs.

For inflammatory conditions, a dual inhibitor of TNF-α and IL-6 signaling, as has been seen with some acetamide analogues, could be a valuable therapeutic. nih.gov The potential for N-(indolin-5-yl)acetamide derivatives to act on such pathways could be explored in combination with other anti-inflammatory agents in preclinical models of diseases like inflammatory bowel disease.

The investigation of combination therapies will require carefully designed preclinical studies to assess potential synergistic or antagonistic interactions and to determine optimal dosing schedules. These studies will be critical in translating the promising in vitro findings into effective clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.